N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone” is a compound related to Rabeprazole . It is also known as Rabeprazole sulfone . The empirical formula is C18H21N3O4S and the molecular weight is 375.44 .
Synthesis Analysis
The synthesis of this compound has been examined in over 650 microorganisms . A paper by Yadav and Medarametla discusses the synthesis of degradants and impurities of Rabeprazole . They observed some of the metabolite and impurities during the process of synthesis of Rabeprazole .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI key KNYNPBSPFHFPML-UHFFFAOYSA-N .Chemical Reactions Analysis
When Rabeprazole was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .科学的研究の応用
Novel Synthesis and Pharmaceutical Impurities
A study highlighted novel methods in the synthesis of omeprazole and pharmaceutical impurities of PPIs, providing insights into the development of proton pump inhibitors. This research emphasized the study of various pharmaceutical impurities, crucial for understanding the synthesis process and impurity standards, which can be utilized for further studies in various aspects (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).
Pharmacodynamics of Rabeprazole
Rabeprazole, a potent inhibitor of gastric acid secretion, showcases rapid activation and inhibition of proton pumps, which is beneficial in treating acid-related diseases. This rapid activation over a wide pH range contributes to its early onset of effective acid inhibition, making it suitable for on-demand use in acid-related disorders (Williams & Pounder, 1999).
Pharmacokinetics and Efficacy
Another aspect of rabeprazole's application is its pharmacokinetics and efficacy. The metabolism and pharmacokinetics of rabeprazole differ significantly from other PPIs, showing less dependency on cytochrome P450 (CYP)2C19. This results in greater consistency across patients with different CYP2C19 genotypes, contributing to its effectiveness in H. pylori eradication and suitability as on-demand therapy for gastro-oesophageal reflux disease (J. Horn, 2004).
Comparative Pharmacodynamic Review
Rabeprazole demonstrates superior pharmacodynamic measures on the first day of treatment compared with other PPIs, suggesting a better control of nocturnal acid with rapid antisecretory onset. This supports the premise that rabeprazole is particularly suitable for on-demand use, offering an advantage in early symptom relief and health-related quality of life (M. Robinson & J. Barone, 2006).
Clinical Efficacy and Safety
Rabeprazole's properties of high acid suppression potential, persistent antisecretory effect from the first day of therapy, non-enzymatic metabolism, and pleiotropic action determine its high efficacy in treating a wide range of acid-dependent diseases at minimal risk of drug interaction. This makes rabeprazole a preferred drug in course and maintenance therapies for acid-dependent diseases, as well as in H. pylori eradication (O. Lopina, B. K. Nurgalieva, & T. Lapina, 2021).
将来の方向性
特性
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6S/c1-21-24(30-13-11-27(21)38-17-7-15-36-3)19-33-26-10-6-5-9-23(26)32-29(33)40(34,35)20-25-22(2)28(12-14-31-25)39-18-8-16-37-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKLERWHDSXYIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。